molecular formula C8H10ClNO2 B1388819 5-Isobutylisoxazole-3-carbonyl chloride CAS No. 717871-85-7

5-Isobutylisoxazole-3-carbonyl chloride

Cat. No.: B1388819
CAS No.: 717871-85-7
M. Wt: 187.62 g/mol
InChI Key: MYXJIMBYCOXHNA-UHFFFAOYSA-N
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Description

5-Isobutylisoxazole-3-carbonyl chloride is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutylisoxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of isobutyl nitrile oxide with an alkyne under mild conditions to form the isoxazole ring . The resulting isoxazole derivative is then treated with thionyl chloride to introduce the carbonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylisoxazole-3-carbonyl chloride
  • 5-Methylisoxazole-3-carbonyl chloride
  • 5-Ethylisoxazole-3-carbonyl chloride

Uniqueness

5-Isobutylisoxazole-3-carbonyl chloride is unique due to its isobutyl substituent, which imparts distinct steric and electronic properties compared to other similar compounds .

Properties

IUPAC Name

5-(2-methylpropyl)-1,2-oxazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-5(2)3-6-4-7(8(9)11)10-12-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXJIMBYCOXHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NO1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80664705
Record name 5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717871-85-7
Record name 5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80664705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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